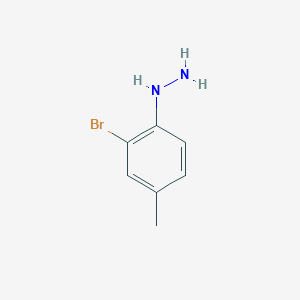

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

货号 B1331586

CAS 编号:

929000-81-7

分子量: 247.22 g/mol

InChI 键: MCRSIKGFABUVME-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

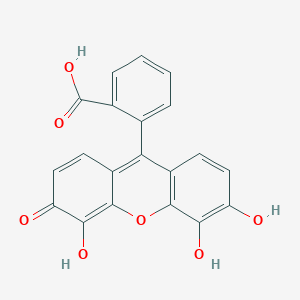

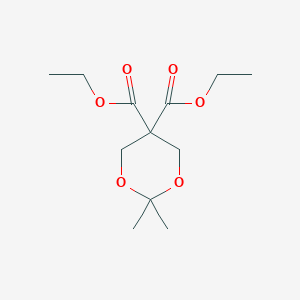

“Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom. The presence of the carbonyl group (C=O) and carboxylate ester group (-COOCH3) suggest that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a fluorophenyl group, and a carboxylate ester group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorophenyl group, and the carboxylate ester group. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The fluorophenyl group might undergo nucleophilic aromatic substitution reactions. The ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .科学研究应用

-

Pyrrole Derivatives

- Field : Medicinal Chemistry

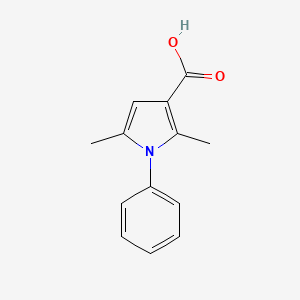

- Application : Pyrrole is a biologically active scaffold which possesses diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Method : An eco-friendly and highly efficient method was developed for the one-pot synthesis of penta-substituted pyrrole derivatives via a four-component reaction .

- Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

-

Aminobenzylnaphthols

- Field : Asymmetric Synthesis

- Application : These valuable compounds can give rise to chiral intermediates, that found wide application in asymmetric synthesis .

- Method : 1-[(1 S)-(4-Fluorophenyl)-((1′ S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol 1 was treated with triflic anhydride to yield the corresponding (S, S)-triflate 2 .

- Results : The resulting (S, S)-triflate 2 is a valuable intermediate in the future synthesis of aminophosphine, to be used in asymmetric catalysis .

-

Fluorinated Benzimidazoles

- Field : Medicinal Chemistry

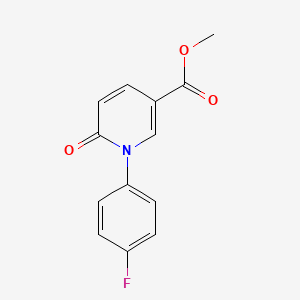

- Application : A library of 22 novel 2-substituted fluorinated benzimidazoles was synthesized and tested for their antimicrobial and antioxidant activity .

- Method : The compounds were synthesized under microwave conditions in yields of between 85–96% .

- Results : Two trioxygenated derivatives had minimum bactericidal concentration values ranging between 14.5–115.7 μM and 25.6–74.3 μM against S. aureus, E. coli, P. aeruginosa and K. pneumoniae . The benzimidazole with a CF3 substituent had the best antifungal activity at 94.3 µM against C. albicans .

-

Schiff Base Metal Complexes

- Field : Medicinal Chemistry

- Application : Schiff base metal complexes have a diverse spectrum of biological and pharmaceutical activities .

- Method : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium .

- Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

-

Fluorinated Chalcones

- Field : Organic Chemistry

- Application : This study focuses on the synthesis, crystal growth and extensive characterization of a fluorinated chalcone .

- Method : The compound was synthesized and characterized by scanning electron microscopy (SEM), infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), 1H-, 13C- and 19F-nuclear magnetic resonance (NMR) .

- Results : The results of the study were not specified in the source .

未来方向

属性

IUPAC Name |

methyl 1-(4-fluorophenyl)-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-13(17)9-2-7-12(16)15(8-9)11-5-3-10(14)4-6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRSIKGFABUVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650482 | |

| Record name | Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |

CAS RN |

929000-81-7 | |

| Record name | Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

A 250 mL round-bottomed flask was charged with (Z)-dimethyl 4-(methoxymethylene)pent-2-enedioate (2.70 g, 13.5 mmol) and 50 mL of DMF. 4-fluorobenzenamine (1.43 ml, 14.8 mmol) was added dropwise at rt. After stirring at rt for 15 min, the yellow mixture was heated to reflux overnight. The reaction was then diluted with water (200 mL) and extracted with ether (3×100 mL). The combined extracts were dried with MgSO4 and concentrated to give a solid. Purification by MPLC gave methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate as a slightly yellow solid.

Quantity

2.7 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)